molecular formula C33H20O2 B12624219 5-(4-Methoxyphenoxy)rubicene CAS No. 922184-92-7

5-(4-Methoxyphenoxy)rubicene

Cat. No.: B12624219
CAS No.: 922184-92-7
M. Wt: 448.5 g/mol
InChI Key: LZSCWZLZCUQJNQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenoxy)rubicene typically involves the Scholl reaction, a dehydrogenative coupling process that forms polycyclic aromatic hydrocarbons (PAHs) from simpler aromatic compounds . The starting material, 9,10-diphenylanthracene, is treated with oxidants such as DDQ (5,6-dicyano-1,4-benzoquinone) in the presence of trifluoromethanesulfonic acid (TfOH) to yield the rubicene core . The methoxyphenoxy group is then introduced through a substitution reaction involving appropriate reagents and conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxyphenoxy)rubicene stands out due to the presence of the methoxyphenoxy group, which imparts unique chemical and physical properties.

Properties

CAS No.

922184-92-7

Molecular Formula

C33H20O2

Molecular Weight

448.5 g/mol

IUPAC Name

5-(4-methoxyphenoxy)rubicene

InChI

InChI=1S/C33H20O2/c1-34-19-12-14-20(15-13-19)35-21-16-17-26-29(18-21)25-9-5-11-27-30-23-7-3-2-6-22(23)24-8-4-10-28(31(24)30)33(26)32(25)27/h2-18H,1H3

InChI Key

LZSCWZLZCUQJNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC3=C(C=C2)C4=C5C3=CC=CC5=C6C7=CC=CC=C7C8=C6C4=CC=C8

Origin of Product

United States

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